CEP-5214 is a synthetic compound classified as a C3-(isopropylmethoxy)–fused pyrrolocarbazole. It exhibits potent pan-vascular endothelial growth factor receptor (VEGFR) kinase inhibitory activity, making it a significant molecule in cancer research and therapy. The molecular formula of CEP-5214 is C28H28N2O3, and it has a CAS Registry number of 402857-39-0. This compound was developed by Cephalon, which is now part of Teva Pharmaceuticals, and was primarily aimed at treating neoplasms by inhibiting the VEGF signaling pathway, crucial for tumor angiogenesis and growth .
CEP-5214 functions primarily as an inhibitor of the VEGFR tyrosine kinases. Its mechanism involves binding to the ATP-binding site of these receptors, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways that promote angiogenesis. The compound displays low nanomolar inhibitory concentrations (IC50 values) against various isoforms of VEGFR, specifically 16 nM for VEGF-R1/FLT-1, 8 nM for VEGF-R2/KDR, and 4 nM for VEGF-R3 .
The biological activity of CEP-5214 is predominantly characterized by its ability to inhibit the proliferation of endothelial cells stimulated by VEGF. Studies have shown that it can effectively reduce tumor growth in preclinical models by disrupting the angiogenic process. Additionally, its low aqueous solubility (<10 μg/ml) has been noted, which contributes to challenges in oral bioavailability but does not diminish its potency as a VEGFR inhibitor .
The synthesis of CEP-5214 involves multiple steps that typically include the formation of the pyrrolocarbazole core followed by functionalization at specific positions to introduce the isopropylmethoxy group. While detailed synthetic routes are proprietary, general methods in organic synthesis such as cyclization reactions and selective alkylation are likely employed to achieve the desired structure .
CEP-5214 was primarily investigated for its potential in treating various cancers due to its ability to inhibit tumor-associated angiogenesis. Although it reached Phase 1 clinical trials, further development was discontinued. Its role as a VEGFR inhibitor places it in a category of compounds that could be used in combination therapies or as part of treatment regimens targeting solid tumors .
Interaction studies involving CEP-5214 have focused on its effects on endothelial cells and tumor microenvironments. Research has demonstrated that CEP-5214 can modulate cellular responses to VEGF-A, influencing processes such as differentiation and migration of endothelial cells. These studies help elucidate the compound's potential therapeutic effects and side effects when used in vivo .
Several compounds share structural or functional similarities with CEP-5214, particularly those targeting the VEGFR family or involved in angiogenesis inhibition. Below is a comparison table highlighting these compounds:
Compound Name | Structure Type | Mechanism of Action | Potency (IC50) | Unique Features |
---|---|---|---|---|
Brivanib Alaninate | Dual VEGFR/FGFR inhibitor | Inhibits both VEGFR and fibroblast growth factor receptors | 20 nM (VEGFR) | Dual targeting capability |
Sorafenib | Multikinase inhibitor | Inhibits multiple kinases including VEGFR | 15 nM (VEGFR2) | Also targets Raf kinases |
Pazopanib | Multi-targeted receptor tyrosine kinase inhibitor | Inhibits multiple receptor tyrosine kinases including VEGFR | 10 nM (VEGFR2) | Broad spectrum of action |
Uniqueness: CEP-5214 stands out due to its specific design as a pan-inhibitor with low nanomolar activity against all three major isoforms of VEGFR without additional off-target effects seen in broader-spectrum inhibitors like Sorafenib or Pazopanib.